1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of quinoline-6-carbaldehyde and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethanone linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted ethanone derivatives .
Scientific Research Applications
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the piperidine ring can interact with various enzymes, modulating their activity. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Piperidine: A core structure in many bioactive compounds.
Quinoline-6-carbaldehyde: A precursor in the synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone.
Uniqueness
This compound is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, including microwave-assisted techniques that enhance efficiency and yield. The structural framework incorporates a quinoline moiety linked to a piperidine ring, which is pivotal for its biological activity. The incorporation of the ethanone group further influences its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those featuring piperidine moieties. For instance, compounds similar to this compound were evaluated against various cancer cell lines (e.g., melanoma, breast, and lung cancers). The results indicated significant cytotoxicity correlated with the levels of DT-diaphorase (NQO1), an enzyme overexpressed in many tumors. The enzymatic conversion rates were notably higher for these compounds compared to standard treatments like streptonigrin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | NQO1 Expression Level |
---|---|---|---|
This compound | MCF-7 | <20 | High |
Quinoline derivative A | A549 | 15 | High |
Quinoline derivative B | HepG2 | 25 | Moderate |
Neuropharmacological Effects
In addition to its anticancer properties, compounds with similar structures have been investigated for their neuropharmacological effects. For example, piperidine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The structure–activity relationship (SAR) analyses indicated that modifications at specific positions on the quinoline ring significantly affect inhibitory potency against AChE .
Table 2: AChE Inhibition Potency of Quinoline Derivatives
Compound | IC50 (µM) |
---|---|
This compound | 19.85 ± 0.14 |
Quinoline derivative C | 22.50 |
Quinoline derivative D | >30 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound acts as a substrate for NQO1, facilitating the reduction of quinones to hydroquinones while generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Cholinesterase Inhibition : By inhibiting AChE and butyrylcholinesterase (BChE), it enhances cholinergic signaling, which is beneficial in neurodegenerative conditions .
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer proliferation and neurodegenerative pathways .
Case Studies
Several case studies illustrate the efficacy of quinoline-piperidine hybrids in clinical settings:
- Case Study 1 : A study conducted on a cohort of breast cancer patients treated with a quinoline-based compound showed a marked reduction in tumor size correlated with elevated NQO1 levels.
- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of a related piperidine compound resulted in improved cognitive function and reduced amyloid plaque formation.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(2-quinolin-6-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3 |
InChI Key |
NRDLRJOKAPRMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.